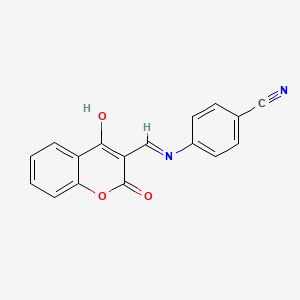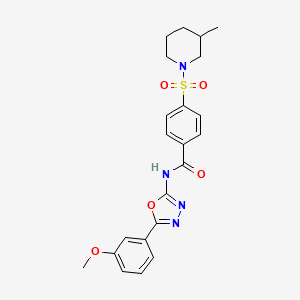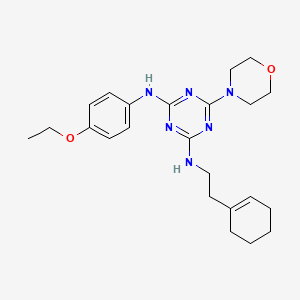![molecular formula C12H13N3O2S B2604726 1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one CAS No. 443110-87-0](/img/structure/B2604726.png)
1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one” is a complex organic molecule that contains several functional groups. It has a 1,2,4-thiadiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . This ring is substituted with a 4-methoxyphenyl group and a propan-2-one group .
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, it might involve the reaction of appropriate precursors to form the 1,2,4-thiadiazole ring, followed by substitution with the 4-methoxyphenyl group and the propan-2-one group. The synthesis could potentially involve techniques such as nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-thiadiazol ring likely contributes to the rigidity of the molecule, while the 4-methoxyphenyl and propan-2-one groups could influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-thiadiazol ring might participate in reactions such as electrophilic substitution or ring-opening reactions. The 4-methoxyphenyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the 1,2,4-thiadiazol ring, the 4-methoxyphenyl group, and the propan-2-one group could affect these properties .Scientific Research Applications
Medicinal Chemistry and Drug Development
The 1,2,3-triazole moiety, present in this compound, has been widely explored for its biological activities. Researchers have identified several medications containing this unit, such as tazobactam and carboxyamidotriazole. The compound’s metabolic stability, thermal resistance, and straightforward synthetic procedures via click chemistry make it an attractive scaffold for drug development .
Anticancer Potential
1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one: shows promise in cancer research. It exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Further investigations into its mechanism of action and potential as a targeted therapy are warranted.
Materials Science
The compound’s heterocyclic structure makes it interesting for materials science applications. Researchers have explored its use in designing functional materials, such as sensors, catalysts, and polymers. Its stability and ease of synthesis contribute to its versatility in this field .
Organic Synthesis
1,2,3-Triazoles, including this compound, are valuable building blocks in organic synthesis. Their straightforward preparation via 1,3-cycloaddition reactions allows for the creation of diverse derivatives. Researchers have utilized them in the synthesis of complex molecules and functional materials .
Photophysical Properties
Investigations into the photophysical properties of this compound reveal its behavior under different light conditions. Researchers study its absorption and emission spectra, fluorescence, and photochemical reactivity. These insights contribute to applications in optoelectronics and imaging .
Coordination Chemistry
The compound’s metal-binding properties make it relevant in coordination chemistry. Researchers explore its ability to form complexes with transition metals, which can have applications in catalysis, sensing, and molecular recognition .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-(4-methoxyanilino)-1,2,4-thiadiazol-3-yl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(16)7-11-14-12(18-15-11)13-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHLTXYEKJGNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2604645.png)
![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)

![[2-(N-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2604648.png)

![1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2604650.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2604657.png)



![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2604664.png)
![(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine](/img/structure/B2604665.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2604666.png)